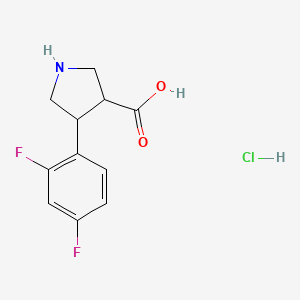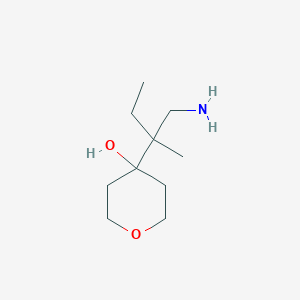
4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is characterized by the presence of an oxane ring substituted with an amino group and a methyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-butanol with an oxane derivative in the presence of an amine source . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxane ring to other cyclic structures.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane oxides, while substitution reactions can produce various substituted oxane derivatives .
Scientific Research Applications
4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol: Similar structure but with a different substitution pattern.
4-Amino-2-methylbutan-2-ol: Lacks the oxane ring, making it structurally simpler.
Uniqueness
4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-(1-amino-2-methylbutan-2-yl)oxan-4-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9(2,8-11)10(12)4-6-13-7-5-10/h12H,3-8,11H2,1-2H3 |
InChI Key |
MDSVEAXVHXKICD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCOCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


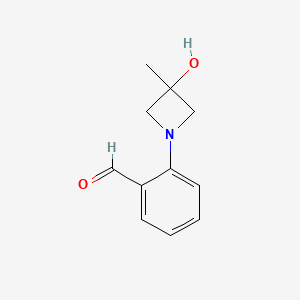
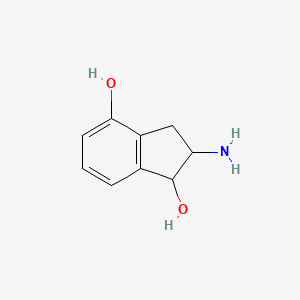
![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)
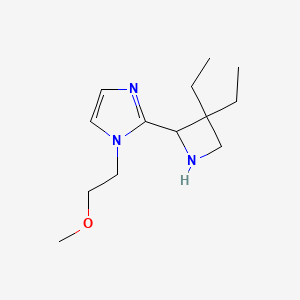


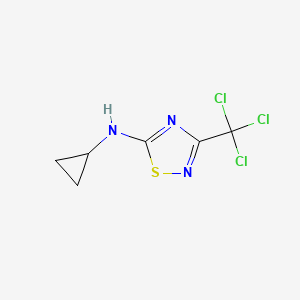

![1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207950.png)
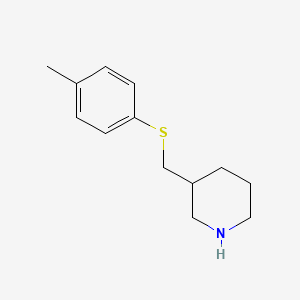
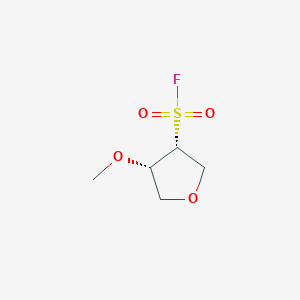
![Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207958.png)
